molecular formula C24H27N3O2 B12812007 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl- CAS No. 102395-48-2

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl-

Cat. No.: B12812007
CAS No.: 102395-48-2
M. Wt: 389.5 g/mol
InChI Key: OWLPADOZBKAFJS-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(45)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl- typically involves multi-step organic reactions. The process often starts with the preparation of the spirocyclic core, followed by the introduction of the benzofuranyl and phenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch reactors. These methods are optimized for high yield and purity, often requiring stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully chosen to optimize the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro(4.5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-
  • 1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl-

Uniqueness

1,3,8-Triazaspiro(4.5)decan-4-one, 8-(2-(2-benzofuranyl)ethyl)-3-methyl-1-phenyl- is unique due to its specific spirocyclic structure and the presence of both benzofuranyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

102395-48-2

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

8-[2-(1-benzofuran-2-yl)ethyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C24H27N3O2/c1-25-18-27(20-8-3-2-4-9-20)24(23(25)28)12-15-26(16-13-24)14-11-21-17-19-7-5-6-10-22(19)29-21/h2-10,17H,11-16,18H2,1H3

InChI Key

OWLPADOZBKAFJS-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2(C1=O)CCN(CC2)CCC3=CC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

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